molecular formula C10H19NO5 B6233401 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid CAS No. 304873-25-4

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid

Cat. No.: B6233401
CAS No.: 304873-25-4
M. Wt: 233.3
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Description

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a compound of significant interest in organic chemistry. It is commonly used as a building block in the synthesis of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The compound is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
  • tert-butyl carbamate
  • tert-butoxycarbonyl-protected amino acids

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This dual functionality makes it a versatile building block in organic synthesis. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

CAS No.

304873-25-4

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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